![molecular formula C11H15NOS B267784 N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)
N-[2-(methylsulfanyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methylsulfanyl)phenyl]butanamide, also known as NSI-189, is a novel compound that has gained attention for its potential use in treating depression and other mood disorders. This compound is a small molecule that was developed by Neuralstem, Inc., a biotechnology company that specializes in the development of therapies for central nervous system diseases. In
作用机制
N-[2-(methylsulfanyl)phenyl]butanamide is believed to work by increasing the production of new neurons in the hippocampus. This increase in neurogenesis is thought to be mediated by the upregulation of certain genes and the activation of specific signaling pathways. N-[2-(methylsulfanyl)phenyl]butanamide has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-[2-(methylsulfanyl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects. Animal studies have shown that N-[2-(methylsulfanyl)phenyl]butanamide can increase the production of new neurons in the hippocampus, as well as increase the levels of certain neurotransmitters, such as serotonin and dopamine. N-[2-(methylsulfanyl)phenyl]butanamide has also been shown to improve cognitive function and reduce symptoms of depression in animal models.
实验室实验的优点和局限性
N-[2-(methylsulfanyl)phenyl]butanamide has several advantages for lab experiments. It is a small molecule that can easily be synthesized and purified. It has also been extensively studied in animal models, making it a well-characterized compound. However, there are also some limitations to using N-[2-(methylsulfanyl)phenyl]butanamide in lab experiments. It has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown. Additionally, N-[2-(methylsulfanyl)phenyl]butanamide has a relatively short half-life, which may limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of N-[2-(methylsulfanyl)phenyl]butanamide. One area of research is the potential use of N-[2-(methylsulfanyl)phenyl]butanamide in treating other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another area of research is the optimization of N-[2-(methylsulfanyl)phenyl]butanamide's pharmacological properties, such as its half-life and bioavailability. Finally, there is a need for further research into the safety and efficacy of N-[2-(methylsulfanyl)phenyl]butanamide in humans, which will require clinical trials.
合成方法
N-[2-(methylsulfanyl)phenyl]butanamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-bromo-4-methylthiophenol with 2-bromoacetophenone in the presence of a base to form 2-(methylsulfanyl)phenyl)-2-oxoethyl bromide. This compound is then reacted with butylamine in the presence of a reducing agent to form N-[2-(methylsulfanyl)phenyl]butanamide.
科学研究应用
N-[2-(methylsulfanyl)phenyl]butanamide has been extensively studied for its potential use in treating depression and other mood disorders. Animal studies have shown that N-[2-(methylsulfanyl)phenyl]butanamide can increase the production of new neurons in the hippocampus, a region of the brain that is involved in memory and mood regulation. This increase in neurogenesis has been linked to improvements in mood and cognitive function.
属性
产品名称 |
N-[2-(methylsulfanyl)phenyl]butanamide |
|---|---|
分子式 |
C11H15NOS |
分子量 |
209.31 g/mol |
IUPAC 名称 |
N-(2-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C11H15NOS/c1-3-6-11(13)12-9-7-4-5-8-10(9)14-2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |
InChI 键 |
ANZMLOONXZISMQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1SC |
规范 SMILES |
CCCC(=O)NC1=CC=CC=C1SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



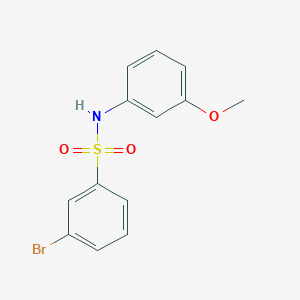
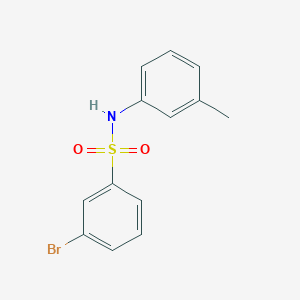
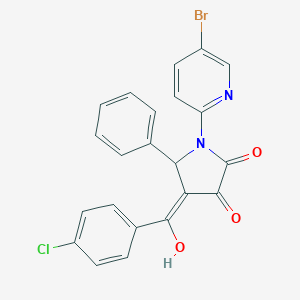
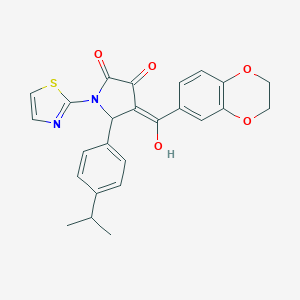
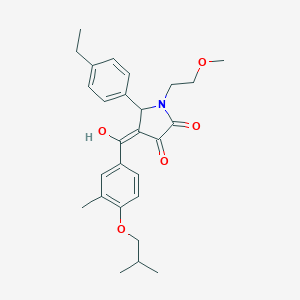
![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
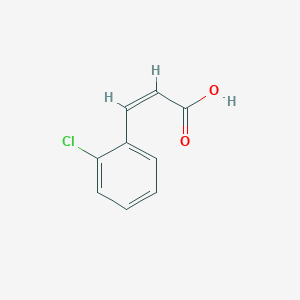
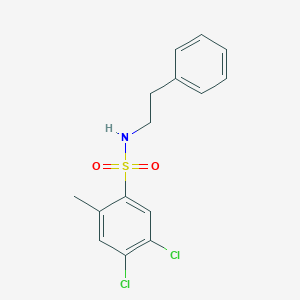
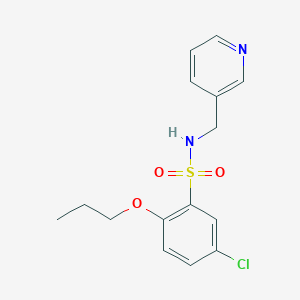
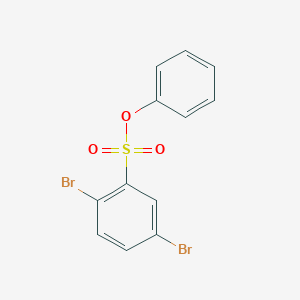
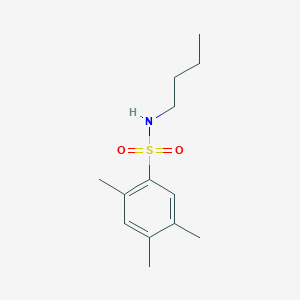
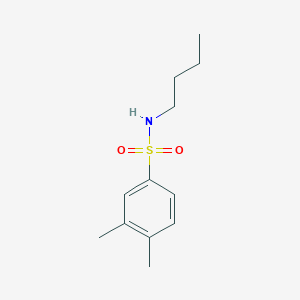
![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)